Description: Drug discovery is the process of identifying and developing new medications for treating diseases. It involves a multidisciplinary approach, encompassing chemistry, biology, pharmacology, and medicine. [, , , ]
The chemical formula for 3-methoxy-3-oxopropylzinc bromide is with a molecular weight of approximately 246.42 g/mol. It is often utilized in laboratory settings and industrial applications for synthesizing complex organic molecules, particularly pharmaceuticals and biologically active compounds. The compound is available commercially under various names and formulations, including a solution at 0.5 M concentration in tetrahydrofuran (THF) .
The synthesis of 3-methoxy-3-oxopropylzinc bromide typically involves the reaction of 3-methoxy-2-methyl-3-oxopropyl bromide with zinc metal. This reaction is conducted in a suitable solvent, commonly THF, under an inert atmosphere to prevent oxidation and moisture interference.
This method can be scaled up for industrial production, where conditions are optimized for yield and purity .
The molecular structure of 3-methoxy-3-oxopropylzinc bromide features a central zinc atom coordinated to an alkyl group (the propyl chain), a methoxy group, and a bromine atom.
This structure allows the compound to participate effectively in various chemical reactions typical of organozinc reagents .
3-Methoxy-3-oxopropylzinc bromide undergoes several types of chemical reactions, primarily due to its nucleophilic nature.
Reagents such as palladium catalysts are often used in conjunction with this compound for coupling reactions. Typical conditions involve maintaining inert atmospheres and controlled temperatures .
The mechanism of action for 3-methoxy-3-oxopropylzinc bromide primarily revolves around its function as a nucleophile.
This mechanism underscores the utility of this compound in organic synthesis.
These properties make it suitable for various synthetic applications while necessitating careful handling .
The applications of 3-methoxy-3-oxopropylzinc bromide span multiple scientific fields:
The preparation of 3-methoxy-3-oxopropylzinc bromide (methyl 3-bromopropanoate-derived zinc reagent) relies critically on zinc halide reactivity in anhydrous tetrahydrofuran (THF) solvent systems. This reagent is commercially available as a 0.50 M solution in THF, optimized for stability and reactivity [1]. THF’s moderate donor number (20.0) facilitates zinc coordination while maintaining reagent solubility, preventing precipitation during storage or reaction. The Zn–C bond in this organozinc species exhibits enhanced nucleophilicity compared to Grignard reagents, attributed to THF’s ability to solvate the zinc center without promoting decomposition. Industrial-scale synthesis employs MnBr₂/CuCl co-catalysis with diethylzinc in dimethylpropyleneurea (DMPU), achieving near-quantitative conversion of β-bromopropanoate esters at ambient temperature while preserving stereochemical integrity [5]. This system suppresses Wurtz-type homocoupling, a prevalent side reaction in ethereal solvents.
Table 1: Solvent Parameters for Zinc Reagent Stability
Solvent | Donor Number | Reagent Half-Life (25°C) | Coupling Yield (%) |
---|---|---|---|
Tetrahydrofuran | 20.0 | >30 days | 92 |
Diethyl ether | 19.2 | 7 days | 85 |
Dimethoxyethane | 24.0 | 10 days | 78 |
Toluene | 0.4 | <24 hours | 35 |
Synthetic protocols mandate rigorous exclusion of moisture and oxygen, with optimal formation occurring at –20°C to 0°C. Lower temperatures (–40°C) reduce diastereoselectivity in chiral variants, as demonstrated in aluminium ester enolate reactions [5]. Anhydrous conditions are maintained via Schlenk techniques, with reagent storage at 2–8°C under inert atmosphere [2]. Solvent purity thresholds (<30 ppm H₂O) are enforced to prevent hydrolysis, which generates protic byproducts that catalyze proto-dezincation. Slow addition of alkyl bromides to zinc suspensions minimizes exothermic decomposition, while DMPU cosolvents (10–20% v/v) accelerate transmetalation via halide abstraction . These measures achieve >95% conversion with functional group tolerance toward esters, ketones, and nitriles—groups typically incompatible with organolithium or Grignard reagents.
Enantiomerically pure (R)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS 343338-26-1) is synthesized from (R)-3-methoxy-2-methyl-3-oxopropyl bromide via zinc insertion in THF under inert conditions [3] [7]. The chiral β-bromopropanoate precursor is accessed through Evans alkylation or enzymatic resolution. Mitsunobu inversion with p-methoxyphenol establishes absolute stereochemistry at C2, achieving diastereomeric ratios >84:16 after chromatographic separation [5]. Alternatively, asymmetric hydrogenation of α-acylamido acrylates with DuPhos-Rh catalysts affords enantiomeriched propanoates (94–98% ee), though this route requires additional bromination steps. Commercial (R)-enantiomer is supplied as air-stable solutions (246.4 g/mol molecular weight) for direct application in stereoselective couplings [3] [7].
The configurationally labile α-zincated ester resists racemization due to chelation between zinc and the carbonyl oxygen, locking the enolate geometry. This fidelity enables Negishi cross-couplings with retention of chirality, as validated in seragamide A synthesis [5]. Palladium catalysis ([Pd(dppf)Cl₂], 10 mol%) in dichloromethane couples (R)-reagents with (E)-iodoalkenes at 25°C, delivering α-substituted β,γ-unsaturated esters with 98% stereoretention [5]. Kinetic studies confirm epimerization half-lives exceed 48 hours in THF at –30°C, permitting extended reaction times without erosion of enantiomeric excess. Copper(I) iodide additive (5–10 mol%) enhances transmetalation rates while preserving stereointegrity in conjugate additions to enones.
Rieke zinc (highly activated zinc powder) facilitates direct oxidative addition to β-bromopropanoates in benzene-N,N-dimethylformamide (DMF) (9:1 v/v) without preformation [8]. Zinc activation occurs via reduction of ZnI₂ with potassium graphite, generating reactive black suspensions. DMF’s high dielectric constant (ε=36.7) promotes ionization, accelerating zinc insertion at 25°C within 1–2 hours. Copper(I) bromide (0.5–2 mol%) catalyzes this process via single-electron transfer, enabling 0.5 M reagent concentrations suitable for immediate consumption in coupling reactions [8]. This method tolerates electrophilic sites (e.g., carbonyls, nitriles) that would engage with classical Rieke zinc. Benzene cosolvent moderates DMF’s polarity, preventing ester solvolysis and maintaining reagent stability for 8–12 hours.
Halogen additives (ZnCl₂, ZnBr₂; 1–5 mol%) enhance the surface activity of zinc dust (200 mesh) by etching oxide layers and creating defect sites for oxidative addition. Bromine-activated zinc in THF-DMPU achieves >90% conversion of methyl 3-bromopropanoate within 30 minutes at 0°C, outperforming untreated zinc by threefold [8]. Iodine scavengers (1,2-dibromoethane, 0.1 equiv) prevent Wurtz coupling by consuming nascent ZnI₂, which otherwise catalyzes homodimerization. Sonication (40 kHz) further activates slurries by continuously exposing fresh zinc surfaces, as monitored by hydrogen evolution from controlled hydrolysis.
Table 2: Zinc Activation Methods for In Situ Reagent Generation
Activation Method | Reaction Time | Yield (%) | Byproduct Formation |
---|---|---|---|
Rieke Zinc (Zn*/CuI) | 1.5 h | 95 | <2% |
ZnBr₂-treated dust | 0.5 h | 92 | 5% |
Sonication (40 kHz) | 2 h | 88 | 8% |
Untreated zinc dust | 6 h | 45 | 25% |
This comprehensive optimization of synthetic approaches ensures reliable access to 3-methoxy-3-oxopropylzinc bromide for applications in complex molecule construction, leveraging solvent engineering, chiral technology, and activation dynamics to achieve precise structural control.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8